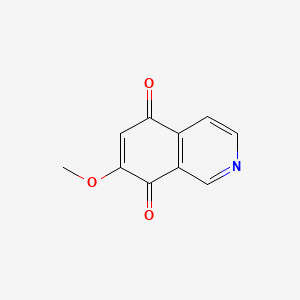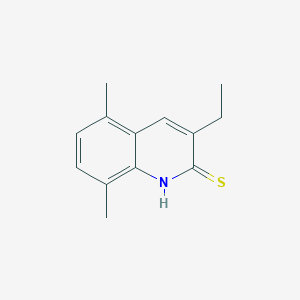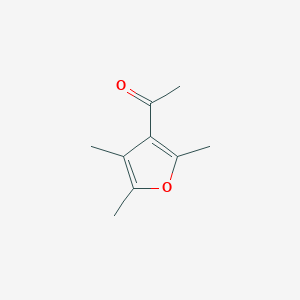
1-(2,4,5-Trimethylfuran-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,5-Trimethylfuran-3-yl)ethanone is an organic compound belonging to the class of furans It is characterized by a furan ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanone group at position 3
Vorbereitungsmethoden
The synthesis of 1-(2,4,5-Trimethylfuran-3-yl)ethanone can be achieved through several routes. One common method involves the Friedel-Crafts acylation of 2,4,5-trimethylfuran with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2,4,5-Trimethylfuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used for this purpose.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the methyl groups can be replaced by other functional groups. Halogenation using bromine or chlorine is a common example.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,4,5-Trimethylfuran-3-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties, making it a candidate for further study in drug development.
Medicine: Preliminary studies suggest that derivatives of this compound may have therapeutic potential, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the manufacture of fragrances and flavorings due to its pleasant aroma. Additionally, it serves as a precursor in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(2,4,5-Trimethylfuran-3-yl)ethanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, its antimicrobial activity may be due to its ability to disrupt cell membranes or interfere with essential enzymatic processes. Further research is needed to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
1-(2,4,5-Trimethylfuran-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2,4,5-Trimethylphenyl)ethanone: This compound has a similar structure but with a phenyl ring instead of a furan ring. It exhibits different chemical reactivity and applications.
2,4,5-Trimethylfuran: Lacking the ethanone group, this compound is less reactive in certain types of chemical reactions but still serves as a valuable intermediate in organic synthesis.
Acetylfuran: This compound has a furan ring with an acetyl group but lacks the additional methyl substitutions. It is used in different contexts within chemical research and industry.
Eigenschaften
Molekularformel |
C9H12O2 |
|---|---|
Molekulargewicht |
152.19 g/mol |
IUPAC-Name |
1-(2,4,5-trimethylfuran-3-yl)ethanone |
InChI |
InChI=1S/C9H12O2/c1-5-7(3)11-8(4)9(5)6(2)10/h1-4H3 |
InChI-Schlüssel |
UVCBWEHMWHPOTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=C1C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


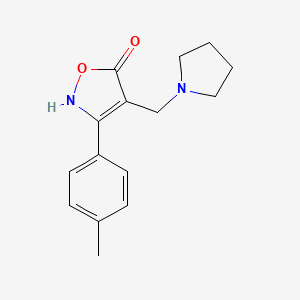
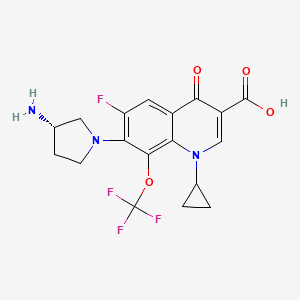



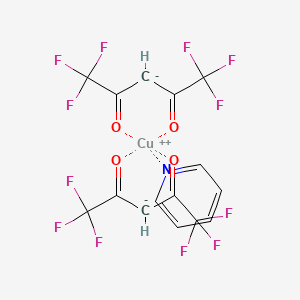
![7-Chloro-N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}quinolin-4-amine](/img/structure/B12887583.png)
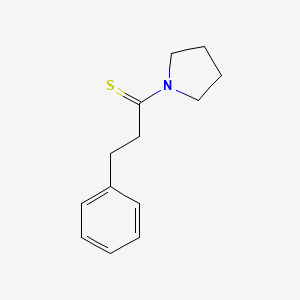

![2-(2-Methoxy-2-oxoethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12887595.png)
![Sodium 2-heptadecyl-3H-benzo[4,5]imidazo[1,2-b]pyrazole-3,6-disulfonate](/img/structure/B12887602.png)
![3-(Hydroxymethyl)benzo[d]isoxazol-6-ol](/img/structure/B12887604.png)
